![molecular formula C22H19FN4O3 B10779512 spiro(cyclohexane-1,3'(1'H)-furo(3,4-C)pyridine)-4-carboxamide, N-(1-(2-fluorophenyl)-1h-pyrazol-3-yl)-1'-oxo-, trans- CAS No. 935765-76-7](/img/structure/B10779512.png)
spiro(cyclohexane-1,3'(1'H)-furo(3,4-C)pyridine)-4-carboxamide, N-(1-(2-fluorophenyl)-1h-pyrazol-3-yl)-1'-oxo-, trans-
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Description
MK0557 has been investigated for the treatment of Schizophrenia and Paranoid Schizophrenia.
Biological Activity
The compound spiro(cyclohexane-1,3'(1'H)-furo(3,4-C)pyridine)-4-carboxamide, N-(1-(2-fluorophenyl)-1h-pyrazol-3-yl)-1'-oxo-, trans-, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
- Molecular Formula : C13H13N3O4
- Molecular Weight : 247.25 g/mol
- CAS Number : 569351-62-8
Synthesis
The synthesis of spiro compounds often involves multicomponent reactions (MCRs), which have been shown to efficiently produce biologically active molecules. For instance, the synthesis of related compounds has utilized MCRs to yield derivatives with significant biological activity, including anti-fibrotic and antimicrobial properties .
Antimicrobial Properties
Recent studies have indicated that spiro compounds can exhibit antimicrobial activity. For example, derivatives of similar structures were tested against various bacterial strains using the paper disc diffusion method. Compounds demonstrated varying degrees of efficacy against both Gram-positive and Gram-negative bacteria .
Compound | Bacterial Strain | MIC (μM) |
---|---|---|
33e | Staphylococcus aureus | 12.4 |
33e | Bacillus cereus | 16.4 |
33e | Escherichia coli | 16.5 |
33e | Klebsiella pneumoniae | 16.1 |
Anti-Fibrotic Activity
Research has shown that certain spiro compounds can inhibit the activation of hepatic stellate cells, which play a critical role in liver fibrosis. In vitro assays revealed that specific derivatives significantly reduced the activation at concentrations as low as 10 μM .
Enzyme Inhibition
The potential of spiro compounds as acetylcholinesterase inhibitors (AChEIs) is noteworthy. A study highlighted the in silico evaluation of these compounds against AChE, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Study on Hepatic Stellate Cell Activation
A study conducted on a series of pyridine derivatives demonstrated their ability to inhibit human hepatic stellate cell activation. The results indicated a promising therapeutic avenue for liver-related conditions .
Antimicrobial Efficacy Assessment
In another investigation, a library of spiro compounds was screened for antimicrobial properties against several pathogenic bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, making them candidates for further development in infectious disease treatment .
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYZIRFUCOMQRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328232-95-7, 935765-76-7 |
Source
|
Record name | MK-0557 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK 0557 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0557 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-0557 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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